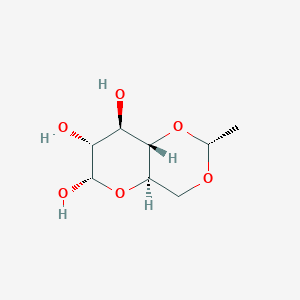

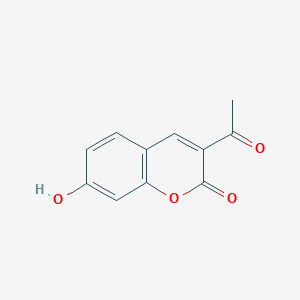

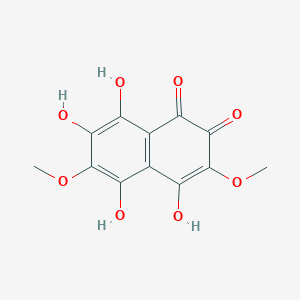

4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione, commonly known as tetracyclines, is a class of antibiotics that are widely used in scientific research applications. Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. Tetracyclines have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool in the study of bacterial physiology and biochemistry.

Mecanismo De Acción

Tetracyclines work by binding to the bacterial ribosome, which is responsible for protein synthesis. By binding to the ribosome, tetracyclines can prevent the synthesis of new proteins, which can inhibit bacterial growth and replication.

Efectos Bioquímicos Y Fisiológicos

Tetracyclines have a number of biochemical and physiological effects on bacteria. They can inhibit protein synthesis, interfere with the transport of amino acids into the cell, and disrupt the integrity of the bacterial cell membrane. These effects can lead to a decrease in bacterial growth and replication, and can ultimately result in bacterial death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tetracyclines have several advantages for use in lab experiments. They have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool for studying bacterial physiology and biochemistry. They are also relatively easy to use and can be administered in a variety of ways, including in agar plates, liquid media, and animal models.

However, there are also some limitations to the use of tetracyclines in lab experiments. They can be toxic to some cell types, and their effectiveness can be reduced by the presence of other compounds in the environment. Additionally, tetracyclines can be expensive and may not be readily available in all labs.

Direcciones Futuras

There are many potential future directions for research on tetracyclines. One area of interest is the development of new tetracycline derivatives that have improved activity against specific bacterial strains. Another area of interest is the use of tetracyclines in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria. Additionally, there is ongoing research into the mechanisms of tetracycline resistance in bacteria, which could lead to the development of new strategies for combating antibiotic resistance.

Métodos De Síntesis

Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. The most commonly used naphthoquinone derivative is 1,4-dihydroxy-2-naphthoic acid, and the primary amine is usually a derivative of glycine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified by chromatography.

Aplicaciones Científicas De Investigación

Tetracyclines are widely used in scientific research applications due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They are commonly used as selective agents in bacterial genetics, as they can inhibit the growth of bacteria that do not contain the appropriate genetic marker. Tetracyclines are also used to study bacterial physiology and biochemistry, as they can affect protein synthesis and other cellular processes.

Propiedades

Número CAS |

14090-99-4 |

|---|---|

Nombre del producto |

4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione |

Fórmula molecular |

C12H10O8 |

Peso molecular |

282.2 g/mol |

Nombre IUPAC |

2,5,7,8-tetrahydroxy-3,6-dimethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O8/c1-19-11-7(15)4-3(5(13)9(11)17)6(14)10(18)12(20-2)8(4)16/h13,15,17-18H,1-2H3 |

Clave InChI |

GEJRWTBKCSBTLW-UHFFFAOYSA-N |

SMILES isomérico |

COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |

SMILES |

COC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)OC)O)O |

SMILES canónico |

COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.